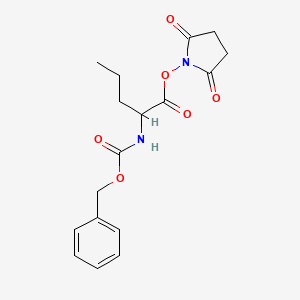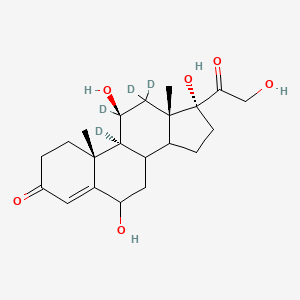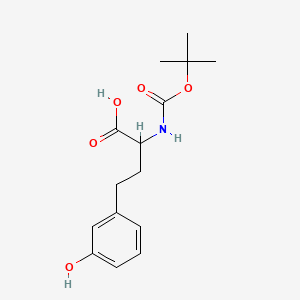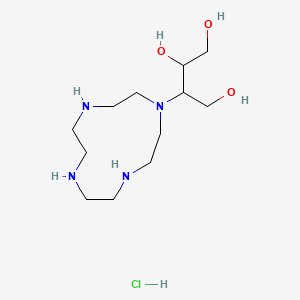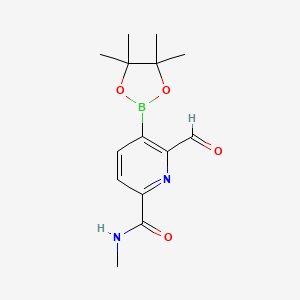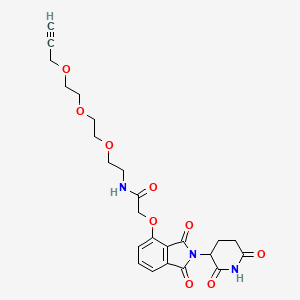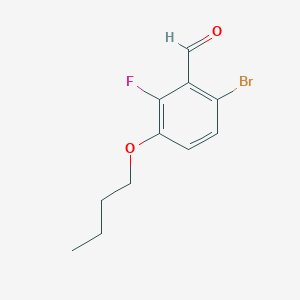
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an amino group, a chlorophenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl or amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-5-phenyl-1-methylpyridin-2(1H)-one
- 3-Amino-5-(4-chlorophenyl)-1-methylpyridin-2(1H)-one
- 3-Amino-5-(2-fluorophenyl)-1-methylpyridin-2(1H)-one
Comparison: Compared to its analogs, 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position and type of substituents on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
3-amino-5-(2-chlorophenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-15-7-8(6-11(14)12(15)16)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3 |
Clé InChI |
ZTKZUXOJAHGNMG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


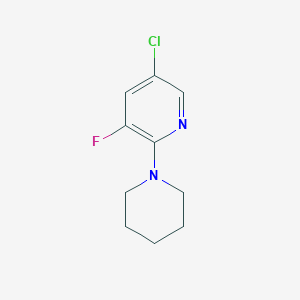
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
